4,5-Dimethoxy-1H-inden-1-one
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Overview
Description
4,5-Dimethoxy-1H-inden-1-one is an organic compound with the molecular formula C11H12O3. It is a derivative of indanone, featuring two methoxy groups attached to the 4th and 5th positions of the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Formation of Indanone Ring: The benzene derivative undergoes a series of reactions, including Friedel-Crafts acylation, to form the indanone ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced catalytic systems and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4,5-Dimethoxy-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one
- 5,6-Dimethoxy-1-indanone
- 1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine
Uniqueness
4,5-Dimethoxy-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 4th and 5th positions enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,5-dimethoxyinden-1-one |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h3-6H,1-2H3 |
InChI Key |
RQJGJXYQFCFFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C2)OC |
Origin of Product |
United States |
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